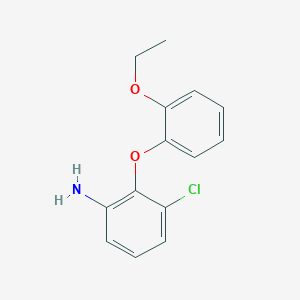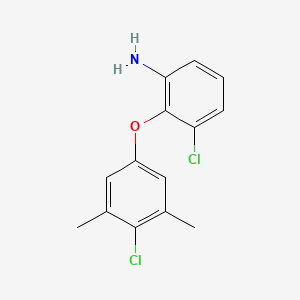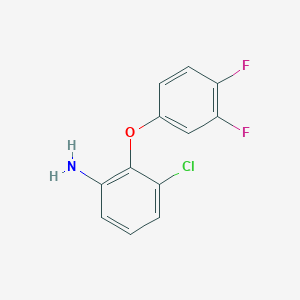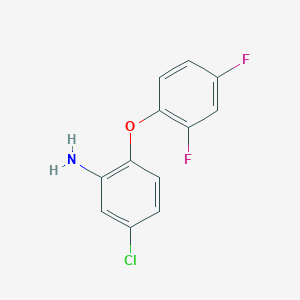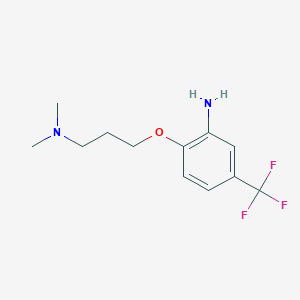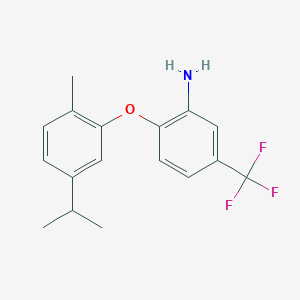
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is a useful research compound. Its molecular formula is C13H8ClF4NO and its molecular weight is 305.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is a compound of interest in the field of organometallic chemistry, particularly in the synthesis and structural characterization of organometallic complexes. For example, Allcock et al. (1991) explored the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, which involved the manipulation of fluoro, chloro, and phenoxy substituents, similar to those in the target compound, to form complexes with potential applications in catalysis and materials science (Allcock et al., 1991).
Material Science and Polymer Chemistry
In the domain of polymer chemistry and materials science, the compound serves as a precursor or a structural motif for the development of advanced materials. Yin et al. (2005) synthesized novel polyimides derived from a diamine monomer featuring similar structural components, highlighting its relevance in creating materials with desirable thermal and mechanical properties (Yin et al., 2005). These materials are crucial for applications requiring high performance under extreme conditions, such as in aerospace, electronics, and coatings.
Biochemical Research
In biochemical research, the structural analogs of this compound are explored for their inhibitory activities against specific enzymes or receptors. Ohmomo et al. (1991) synthesized fluorine and iodine analogs of clorgyline and investigated their selective inhibition of monoamine oxidase A (MAO-A), demonstrating the compound's potential utility in developing therapeutic agents (Ohmomo et al., 1991).
Optoelectronics and Advanced Coatings
The compound's derivatives are also significant in the development of optoelectronic devices and advanced coatings due to their unique electronic and optical properties. Tao et al. (2009) synthesized highly optical transparent and low dielectric constant fluorinated polyimides, incorporating structural elements similar to the target compound, for potential use in optoelectronic applications (Tao et al., 2009).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO/c14-9-6-8(2-3-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCMXXDAPNMQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)

